molecular formula C11H11ClO4 B13867907 Ethyl 2-(4-chloro-3-formylphenoxy)acetate

Ethyl 2-(4-chloro-3-formylphenoxy)acetate

Cat. No.: B13867907
M. Wt: 242.65 g/mol
InChI Key: VGTPTGXOISPLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chloro-3-formylphenoxy)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a chloro-substituted phenyl group and a formyl group attached to the phenoxy moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chloro-3-formylphenoxy)acetate typically involves the reaction of 4-chloro-3-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in Ethyl 2-(4-chloro-3-formylphenoxy)acetate can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: 2-(4-chloro-3-carboxyphenoxy)acetic acid.

    Reduction: Ethyl 2-(4-chloro-3-hydroxyphenoxy)acetate.

    Substitution: Ethyl 2-(4-amino-3-formylphenoxy)acetate.

Scientific Research Applications

Ethyl 2-(4-chloro-3-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

    Ethyl 2-(4-chloro-2-formylphenoxy)acetate: Similar structure but with the formyl group in a different position.

    Ethyl 2-(4-bromo-3-formylphenoxy)acetate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 2-(4-chloro-3-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness: Ethyl 2-(4-chloro-3-formylphenoxy)acetate is unique due to the specific positioning of the chloro and formyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-formylphenoxy)acetate

InChI

InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3

InChI Key

VGTPTGXOISPLIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.